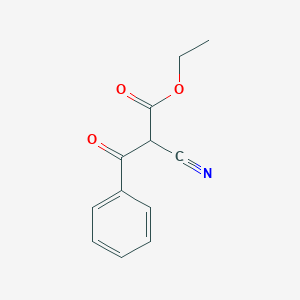

Ethyl 2-cyano-3-oxo-3-phenylpropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMQFPHQYBORTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Cyano 3 Oxo 3 Phenylpropanoate

Classical Synthetic Approaches and Improvements

Traditional methods for synthesizing this compound have relied on established reactions, which have been refined over time to improve efficiency and yield.

While the Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound to form a C=C double bond, variations of this strategy can be adapted for the synthesis of α-cyano-β-ketoesters. A common approach involves the acylation of an active methylene compound. For instance, the C-acylation of ethyl cyanoacetate (B8463686) with benzoyl chloride serves as a direct method. This reaction is typically performed in the presence of a base, such as sodium ethoxide or magnesium ethoxide, which deprotonates the ethyl cyanoacetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of Ethyl 2-cyano-3-oxo-3-phenylpropanoate after an acidic workup.

Improvements to this classical approach have focused on optimizing reaction conditions to maximize the yield of the C-acylated product over the competing O-acylated byproduct and to simplify purification processes.

An alternative and widely used classical route begins with Ethyl 3-oxo-3-phenylpropanoate (also known as ethyl benzoylacetate). This method introduces the cyano group at the α-position (C2) of the β-ketoester. The reaction involves the treatment of Ethyl 3-oxo-3-phenylpropanoate with a cyanating agent.

Common cyanating agents for this transformation include cyanogen bromide (BrCN), cyanogen chloride (ClCN), and p-toluenesulfonyl cyanide (TsCN). The reaction is typically carried out in the presence of a base, such as sodium hydride or an alkali metal alkoxide, to generate the enolate of the starting ketoester, which then acts as a nucleophile.

| Starting Material | Cyanating Agent | Base | Solvent | Yield (%) |

| Ethyl 3-oxo-3-phenylpropanoate | Cyanogen Bromide | Sodium Hydride | THF | ~75% |

| Ethyl 3-oxo-3-phenylpropanoate | p-Toluenesulfonyl Cyanide | Potassium Carbonate | Acetonitrile | High |

This approach is often favored due to the ready availability of the starting β-ketoester and the generally high efficiency of the cyanation step.

Modern and Specialized Synthetic Routes

More recent synthetic strategies have focused on developing novel pathways that may offer advantages in terms of safety, efficiency, or environmental impact.

A key modern approach involves the use of diazo chemistry. The synthesis of Ethyl 2-diazo-3-oxo-3-phenylpropanoate is a well-established procedure that serves as a critical step. rsc.org This diazo compound is prepared via a diazo transfer reaction from Ethyl 3-oxo-3-phenylpropanoate. rsc.org The reaction typically employs a sulfonyl azide, such as p-toluenesulfonyl azide (tosyl azide) or methanesulfonyl azide (mesyl azide), in the presence of a base like triethylamine. orgsyn.org

The reaction proceeds by deprotonation of the active methylene group of the β-ketoester, followed by attack on the terminal nitrogen of the sulfonyl azide, leading to the transfer of the diazo group and elimination of the sulfonamide anion. A high yield of 92% for Ethyl 2-diazo-3-oxo-3-phenylpropanoate has been reported using this method. rsc.org

The transformation of the resulting Ethyl 2-diazo-3-oxo-3-phenylpropanoate into the target this compound is a more specialized and less commonly documented step. It requires a specific reaction to replace the diazo group with a cyano group. This can potentially be achieved through transition-metal-catalyzed reactions. For example, rhodium-catalyzed reactions of α-diazo carbonyl compounds with a cyanide source, such as trimethylsilyl cyanide (TMSCN), can be used to form α-cyano carbonyl compounds. The mechanism involves the formation of a rhodium carbene intermediate from the diazo compound, which is then intercepted by the cyanide nucleophile.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a highly efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not extensively documented, MCRs are widely used to generate libraries of related heterocyclic and highly functionalized compounds. uobaghdad.edu.iq For instance, a one-pot condensation involving a benzaldehyde derivative, a source of cyanide (like KCN or TMSCN), an active methylene compound, and an oxidizing agent could potentially be designed to yield the target molecule or its analogues. Research in this area focuses on discovering new reaction pathways and catalysts to control the chemo- and regioselectivity of these complex transformations.

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of safer solvents, milder reaction conditions, and reusable catalysts.

For related syntheses, such as the Knoevenagel condensation, significant green chemistry advancements have been made. These include:

Aqueous-phase reactions: Performing reactions in water instead of volatile organic solvents reduces environmental impact. Microwave irradiation has been shown to accelerate Knoevenagel condensations in aqueous media, often leading to higher yields in shorter reaction times.

Biocatalysis: The use of enzymes (biocatalysts) can offer high selectivity under mild, aqueous conditions. While direct biocatalytic synthesis of the title compound is not widely reported, nitrile hydratases have been used in the synthesis of related 2-cyanoacrylamides, demonstrating the potential for enzymatic catalysis in this area of chemistry. researchgate.net

Reusable Catalysts: The development of solid-supported or magnetic nanoparticle-based catalysts allows for easy separation and reuse, reducing waste. oiccpress.comoiccpress.com For example, magnetic nanoparticles functionalized with appropriate catalytic groups have been employed to facilitate Knoevenagel-type reactions efficiently. oiccpress.com

Applying these principles to the synthesis of this compound could involve, for instance, the cyanation of Ethyl 3-oxo-3-phenylpropanoate in an aqueous medium using a phase-transfer catalyst or developing a biocatalytic process for the C-acylation of ethyl cyanoacetate.

Derivatization and Analogues during Synthetic Protocols

The core structure of this compound can be readily modified to generate a diverse range of analogues with tailored properties. Key derivatization strategies include the introduction of fluorine atoms and the variation of substituents on the phenyl ring and the ester moiety.

Introduction of Fluorine Substituents (e.g., Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate)

One potential approach involves the use of electrophilic fluorinating agents. These reagents, which act as a source of "F+", can react with the enolate of a β-keto ester to introduce a fluorine atom at the α-position. For the synthesis of a difluorinated compound, a sequential fluorination of the corresponding monofluoro intermediate could be envisioned.

Another plausible route is a Reformatsky-type reaction. This method typically involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. For the synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, a possible pathway could involve the reaction of a difluorinated Reformatsky reagent with an appropriate benzoyl precursor.

Table 1: Potential Synthetic Strategies for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate

| Synthetic Strategy | General Description | Potential Starting Materials |

| Electrophilic Fluorination | Reaction of a β-keto ester enolate with an electrophilic fluorine source. | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate, Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide) |

| Reformatsky Reaction | Reaction of an α-haloester with a carbonyl compound in the presence of zinc. | A difluorinated α-haloester, a benzoyl derivative, Zinc |

This table is based on general synthetic principles for fluorinated β-keto esters and does not represent a specific, published synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.

Aryl and Alkyl Substitution Patterns in the Phenyl Ring and Ester Moiety

The synthesis of analogues with varied substitution patterns on the phenyl ring and the ester group allows for the fine-tuning of the molecule's properties. These analogues are typically prepared by employing appropriately substituted starting materials in the primary synthetic route, which is often a Claisen condensation.

The Claisen condensation involves the reaction of an ester with an enolizable compound in the presence of a strong base. For the synthesis of this compound and its analogues, this would typically involve the condensation of a substituted ethyl benzoate with a cyanoacetate ester.

Aryl Substitution: To introduce substituents onto the phenyl ring, a substituted ethyl benzoate is used as the starting material. For example, the reaction of 4-methoxybenzoyl chloride with ethanol would yield ethyl 4-methoxybenzoate. Subsequent Claisen condensation with ethyl cyanoacetate would then produce ethyl 2-cyano-3-(4-methoxyphenyl)-3-oxopropanoate. A wide variety of substituted benzaldehydes can be converted to their corresponding esters and used in this condensation to generate a library of aryl-substituted analogues. chemrxiv.orgresearchgate.net

Alkyl Substitution in the Ester Moiety: To vary the alkyl group of the ester, a different cyanoacetate ester can be used in the Claisen condensation. For instance, using methyl cyanoacetate or tert-butyl cyanoacetate in place of ethyl cyanoacetate would yield the corresponding methyl or tert-butyl 2-cyano-3-oxo-3-phenylpropanoate, respectively.

Table 2: Examples of Substituted Analogues and Corresponding Starting Materials for Claisen Condensation

| Target Analogue | Substituted Starting Material 1 | Starting Material 2 |

| Ethyl 2-cyano-3-(4-chlorophenyl)-3-oxopropanoate | Ethyl 4-chlorobenzoate | Ethyl cyanoacetate |

| Ethyl 2-cyano-3-(4-methylphenyl)-3-oxopropanoate | Ethyl 4-methylbenzoate | Ethyl cyanoacetate |

| Mthis compound | Ethyl benzoate | Methyl cyanoacetate |

| tert-Butyl 2-cyano-3-oxo-3-phenylpropanoate | Ethyl benzoate | tert-Butyl cyanoacetate |

This table illustrates the principle of generating analogues through the variation of starting materials in a Claisen-type condensation.

The versatility of the Claisen condensation and related synthetic methodologies allows for the systematic exploration of the chemical space around this compound, paving the way for the development of new compounds with potentially valuable applications.

Reactivity and Mechanistic Investigations of Ethyl 2 Cyano 3 Oxo 3 Phenylpropanoate

Nucleophilic and Electrophilic Reactivity Profiles

The electronic properties of the ester, carbonyl, and cyano groups significantly influence the reactivity of the molecule. The electron-withdrawing nature of these groups renders the α-carbon acidic and the carbonyl carbon electrophilic.

The hydrogen atom on the carbon positioned between the benzoyl, cyano, and ethoxycarbonyl groups (the α-carbon) is highly acidic. This is due to the resonance stabilization of the resulting carbanion, where the negative charge is delocalized over the adjacent carbonyl and cyano groups. This acidity makes the active methylene (B1212753) group a prime site for deprotonation by a base, generating a potent nucleophile.

This nucleophilic character is exploited in a variety of carbon-carbon bond-forming reactions. For instance, in reactions analogous to those of ethyl cyanoacetate (B8463686), the enolate of ethyl 2-cyano-3-oxo-3-phenylpropanoate can readily participate in alkylation reactions. A general strategy for the synthesis of 2,2-disubstituted ethyl cyanoacetates involves a reductive coupling/alkylation (RRC/A) reaction in which an aldehyde and ethyl cyanoacetate are coupled in the presence of an alkyl halide and a Hantzsch ester as the reducing agent. researchgate.net This demonstrates the facility with which the active methylene position can be functionalized. The resulting carbanion can attack a wide range of electrophiles, including alkyl halides, acyl halides, and other electron-deficient species, to yield α-substituted derivatives.

The carbonyl and cyano groups of this compound are electrophilic centers and can participate in various transformations, including cycloaddition and condensation reactions.

The reactivity of α,β-unsaturated acyl isothiocyanates, which contain a similar array of functional groups, highlights the potential for the cyano group to be involved in cyclizations. tsijournals.com For example, the reaction of 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate with nucleophiles can lead to the formation of quinazoline (B50416) and pyrimidine (B1678525) heterocycles. tsijournals.com Similarly, the carbonyl and cyano groups in this compound can act as dienophiles or dipolarophiles in cycloaddition reactions.

Formal [3+2] cycloaddition reactions are a powerful tool for constructing five-membered rings. Isocyanoacetate esters, which possess a high degree of α-acidity and an electrophilic isocyano group, undergo tandem reactions with unsaturated systems. nih.gov This typically involves the nucleophilic addition of the α-enolate followed by an intramolecular attack on the isocyano group, leading to various aza-heterocycles. nih.gov In a related fashion, the reaction of 3-formylchromones with active methylene compounds like malononitrile (B47326) or cyanoacetamide demonstrates that the carbonyl and cyano functionalities can undergo condensation, leading to the formation of new heterocyclic systems such as pyridones. nih.gov These examples underscore the potential for the carbonyl and cyano groups within this compound to serve as key reactive sites for the synthesis of complex molecular architectures.

Metal-Catalyzed Transformations

The structural motifs within this compound make it an excellent substrate for a variety of metal-catalyzed reactions, which can offer high levels of selectivity and efficiency.

Rhodium(III) catalysis has emerged as a powerful tool for the functionalization of otherwise inert C-H bonds. columbia.edu These catalysts, often featuring cyclopentadienyl (B1206354) (Cp) ligands, can direct the transformation of C-H bonds into new C-C and C-heteroatom bonds. columbia.edu In the context of this compound, the benzoyl group can act as a directing group, facilitating the ortho-C-H activation of the phenyl ring.

This directed C-H activation can initiate annulation cascades with various coupling partners, such as alkynes or alkenes. For example, Rh(III) complexes have been shown to catalyze the annulation between 2-alkenyl anilides and alkynes to provide access to 2-substituted indolines. nih.gov This process involves C-H activation, migratory insertion of the alkyne, and a subsequent reductive elimination sequence. While not demonstrated specifically with this compound, the presence of the phenyl ketone moiety suggests its potential as a substrate in similar Rh(III)-catalyzed C-H functionalization and annulation reactions to generate complex polycyclic structures.

This compound is a β-ketoester derivative, a class of compounds extensively used in iridium-catalyzed asymmetric allylic alkylation (Ir-AAA). This reaction is a fundamental C-C bond-forming process that can create stereogenic centers with high levels of control. thieme-connect.com The use of iridium catalysts in concert with N-aryl-phosphoramidite ligands has been crucial for achieving high regio-, diastereo-, and enantioselectivity in the allylic alkylation of acyclic β-ketoesters. nih.govacs.org This methodology allows for the formation of vicinal tertiary and all-carbon quaternary stereocenters, which are challenging synthetic targets. thieme-connect.comnih.govacs.org

The reaction tolerates a broad range of functional groups on both the β-ketoester nucleophile and the allylic electrophile. acs.org For example, β-ketoesters with electron-donating or electron-withdrawing aryl groups at the ketone position, as well as various α-substituents (alkyl, allyl, propargyl), are well-tolerated. acs.org This suggests that this compound would be a highly suitable substrate for this transformation.

Table 1: Iridium-Catalyzed Asymmetric Allylic Alkylation of Acyclic β-Ketoesters

| Entry | R¹ on Ketoester | R² at α-position | Product | Yield (%) | dr | ee (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | 4-MeO-Ph | Me | 3l | 99 | >20:1 | 97 | acs.org |

| 2 | 4-CF₃-Ph | Me | 3m | 98 | 10:1 | 99 | acs.org |

| 3 | Ph | Benzyl | 3n | 92 | 11:1 | 99 | acs.org |

| 4 | Ph | Allyl | 3p | 99 | 15:1 | 99 | acs.org |

| 5 | Ph | Propargyl | 3q | 99 | >20:1 | 99 | acs.org |

Data adapted from research on related acyclic β-ketoesters, demonstrating the expected reactivity for the title compound. acs.org

While metal-catalyzed arylations are common, there is growing interest in developing metal-free alternatives. For 1,3-dicarbonyl compounds like this compound, metal-free C-arylation provides a direct route to α-aryl derivatives. One successful strategy involves a base-mediated reaction of 1,3-dicarbonyls with phenol (B47542) derivatives, which act as arylating agents. rsc.orgrsc.org This approach is particularly notable for achieving C-C bond formation at the meta-position of phenols, a traditionally challenging functionalization. rsc.orgrsc.org

Another powerful metal-free method utilizes diaryliodonium salts as electrophilic arylating reagents. nih.gov These salts can efficiently transfer an aryl group to the nucleophilic α-carbon of β-keto esters, malonates, and cyano-substituted esters under mild, transition-metal-free conditions. nih.gov This methodology exhibits broad functional group tolerance and can even be used for the synthesis of α,α-diarylated products, creating sterically congested all-carbon quaternary centers. nih.gov

Table 2: Metal-Free C-Arylation of 1,3-Dicarbonyl Compounds

| Entry | Dicarbonyl Compound | Arylating Agent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | Dimedone | 2-Methoxyphenol derivative | Arylated meta-phenol | 92 | rsc.org |

| 2 | 4-Hydroxycoumarin | 2-Methoxyphenol derivative | Arylated meta-phenol | 85 | rsc.org |

| 3 | Diethyl malonate | Diphenyliodonium salt | Diethyl 2,2-diphenylmalonate | - | nih.gov |

| 4 | Ethyl Cyanoacetate | Diphenyliodonium salt | Ethyl 2-cyano-2,2-diphenylacetate | - | nih.gov |

Data from studies on related 1,3-dicarbonyl compounds, illustrating the potential for metal-free C-arylation of the title compound. rsc.orgnih.gov

Pericyclic and Cycloaddition Reactions

Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a powerful tool for the stereocontrolled synthesis of cyclic compounds. This compound and related structures can participate in such reactions, notably in cycloaddition pathways.

While direct [3+2] cycloaddition reactions involving this compound itself are not extensively documented, the synthesis of functionalized cyclic nitrones can be achieved through pathways utilizing structurally related β-dicarbonyl compounds. These transformations often involve a multi-step sequence initiated by the addition of a β-dicarbonyl compound to a nitro-containing substrate.

A relevant synthetic strategy involves the asymmetric addition of β-ketosulfones, which are structurally analogous to β-keto esters, to nitroalkenes. This initial Michael-type addition, often catalyzed by organocatalysts like thiourea (B124793) cinchona alkaloids, yields an adduct that can be subsequently transformed. The selective reduction of the nitro group in this adduct to a hydroxylamine (B1172632), followed by an in situ cyclization, affords highly functionalized, chiral cyclic nitrones. nih.gov This method provides access to N-hydroxypyrrolidines bearing a quaternary center after further functionalization. nih.gov

Rearrangement and Fragmentation Reactions

The adducts derived from this compound can undergo various rearrangement and fragmentation reactions, with the retro-Michael addition being a notable example.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a reversible process under certain conditions. libretexts.orgmdpi.com The reverse reaction is known as the retro-Michael addition. For adducts formed from β-keto esters like this compound, the stability of the resulting enolate plays a crucial role in the position of the equilibrium. libretexts.org

The reversibility of the thia-Michael addition (the addition of a thiol) has been studied in detail and provides insights applicable to other Michael adducts. mdpi.com The equilibrium can be influenced by several factors, including the nature of the electron-withdrawing groups on the Michael acceptor, the substituents on the β-carbon, and external stimuli like temperature and pH. mdpi.com For example, the presence of an additional electron-withdrawing group at the α-position, such as the cyano group in this compound, can lower the energy barrier for the addition but may also make the reaction less thermodynamically favorable. mdpi.com The retro-Michael reaction is often favored by basic conditions, which facilitate the deprotonation and elimination of the nucleophile. mdpi.com This principle is fundamental in understanding the stability and potential fragmentation pathways of Michael adducts derived from this β-keto ester.

Condensation Reactions with Diverse Reagents

This compound is a valuable substrate for various condensation reactions, owing to its active methylene group situated between two electron-withdrawing groups (benzoyl and ester) and an adjacent cyano group. mdpi.comsolubilityofthings.com

One of the most common reactions is the Knoevenagel condensation, typically involving the reaction of the active methylene compound with an aldehyde or ketone. solubilityofthings.comresearchgate.net For example, this compound can react with aldehydes in the presence of a base to form substituted acrylates. researchgate.netrsc.org

Furthermore, it undergoes condensation with other active methylene reagents. Studies have shown that related structures, like 3-oxo-3-aryl-2-arylhydrazonopropanals, condense with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) to yield functionalized nicotinates. mdpi.com The reaction pathway can be sensitive to the reaction conditions, leading to different products. For instance, the initial condensation can lead to a pyran-imine intermediate, which can then undergo a Dimroth-type rearrangement or react further depending on the presence of reagents like ammonium acetate. mdpi.com

A summary of representative condensation reactions is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

| Benzaldehyde | Ethyl cyanoacetate | Dendritic copper powder, 56 °C | Ethyl (E)-2-cyano-3-phenylacrylate | rsc.org |

| Benzaldehyde | Ethyl cyanoacetate | Sodium ethoxide, ethanol, reflux | Ethyl (E)-2-cyano-3-phenylacrylate | researchgate.net |

| Isoamyl aldehyde | Ethyl cyanoacetate | Not specified | Isobutyl butanedinitrile intermediate | patsnap.com |

| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl cyanoacetate | Acetic acid, ammonium acetate | 2-Hydroxy- or 2-amino-arylazonicotinate | mdpi.com |

This table presents data for ethyl cyanoacetate, a closely related active methylene compound, to illustrate the typical condensation reactivity.

Tautomerism and Configurational Stability Considerations (Keto-Enol Equilibrium)

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The presence of two electron-withdrawing groups (benzoyl and ester) flanking the α-carbon increases the acidity of the α-proton, facilitating the formation of the enolate intermediate and the corresponding enol form. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the carbonyl groups and the phenyl ring.

Applications in Complex Molecule and Heterocyclic Synthesis

Versatility as a Building Block for Advanced Organic Structures

The compound's reactivity, centered on its active methylene (B1212753) group and two distinct carbonyl functionalities, allows for its elaboration into more complex molecular frameworks. This has established it as a valuable intermediate in fields ranging from pharmaceuticals to material science.

Ethyl 2-cyano-3-oxo-3-phenylpropanoate is a recognized precursor for the development of pharmaceutical and agrochemical agents. scribd.com The functional groups within the molecule can be readily modified, providing a gateway to a multitude of biologically active heterocyclic compounds. scribd.com While direct synthesis of commercial drugs from this specific starting material is not always documented in readily available literature, its utility is demonstrated in the synthesis of key pharmacophores. For instance, compounds with cyano and carbonyl functionalities are noted for their biological significance, and this ester provides a reliable scaffold for introducing these features into larger molecules. scribd.com Its role in the synthesis of various biologically relevant heterocyclic systems, such as quinolones and pyrazoles, underscores its importance in medicinal and agricultural research.

Information regarding the specific application of this compound as a direct intermediate for specialty polymers and resins is not extensively available in the reviewed literature.

Construction of Heterocyclic Ring Systems

The true synthetic power of this compound is most evident in its application to the construction of heterocyclic rings. The strategic placement of its functional groups allows it to participate in a variety of cyclization reactions, yielding a diverse range of nitrogen-containing heterocycles.

The compound is a cornerstone for synthesizing several fundamental heterocyclic families.

Pyridines and Quinolinones: Substituted pyridines and their fused analogs, quinolones, are key components in many pharmaceutical agents. The synthesis of 4-quinolone scaffolds can be achieved using derivatives of this compound. For example, a related compound, ethyl 2,4,5-trifluorobenzoylacetate, undergoes a one-pot cascade reaction with triethyl orthoformate and an aniline (B41778) derivative. This process involves an initial condensation followed by a thermal cyclization to construct the quinolone ring system, a core structure in the "floxacin" class of antibiotics. nih.gov This highlights the utility of the β-ketoester functionality in building such bicyclic systems.

Pyrazoles: The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a classic and reliable transformation. In the Knorr pyrazole (B372694) synthesis, this compound can react with hydrazine (B178648) or its derivatives. The reaction proceeds via condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield a highly substituted pyrazole. These pyrazole derivatives are valuable intermediates in drug discovery.

Table 1: Representative Synthesis of Pyrazoles

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

|---|---|---|---|

| This compound | Hydrazine Hydrate | 5-Amino-3-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | Knorr Pyrazole Synthesis |

| This compound | Phenylhydrazine | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester | Knorr Pyrazole Synthesis |

Pyrimidines: The Biginelli reaction, a well-known multi-component synthesis, provides a direct route to dihydropyrimidones. This reaction typically involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea (B33335) (or thiourea). This compound serves as the β-ketoester component, reacting with an aromatic aldehyde and urea to construct the core pyrimidine (B1678525) ring in a single, efficient step. The resulting functionalized pyrimidines are of significant interest in medicinal chemistry.

Table 2: Representative Synthesis of Pyrimidines

| Component 1 | Component 2 | Component 3 | Product Class | Reaction Type |

|---|---|---|---|---|

| This compound | Benzaldehyde | Urea | Dihydropyrimidinone | Biginelli Reaction |

| This compound | 4-Chlorobenzaldehyde | Thiourea (B124793) | Dihydropyrimidinethione | Biginelli Reaction |

Beyond simple monocyclic heterocycles, this compound is a precursor for more complex, fused ring systems.

Thieno[2,3-b]pyridines: The construction of the thieno[2,3-b]pyridine (B153569) scaffold often involves a multi-step sequence. While a direct one-pot synthesis from this compound is not common, it can serve as a precursor to a key intermediate. For example, a functionalized pyridine (B92270) can first be synthesized, which is then used to build the fused thiophene (B33073) ring. Alternatively, the compound can be used to construct a substituted thiophene, which then undergoes cyclization to form the fused pyridine ring. These thieno[2,3-b]pyridine derivatives are investigated for various biological activities.

Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines: This complex, polycyclic system is built upon the thieno[2,3-b]pyridine framework. For instance, a 3-aminothieno[2,3-b]pyridine derivative can be cyclized with reagents like formic acid or formamide (B127407) to construct the third, fused pyrimidine ring, yielding the final pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine structure. These compounds have been synthesized and evaluated as inhibitors of enzymes such as phosphodiesterase type 4 (PDE4), which are targets for treating inflammatory diseases.

Naphthoquinolizinones: The synthesis of this specific fused heterocyclic system from this compound is not well-documented in the surveyed scientific literature.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. The structure of this compound makes it an excellent substrate for such reactions. The classic Biginelli and Hantzsch syntheses mentioned previously are prime examples of MCRs where this compound can act as the core 1,3-dicarbonyl component to generate complex pyrimidine and pyridine scaffolds, respectively. Furthermore, the active methylene group can participate as a nucleophile in Michael additions, a key step initiating many MCR cascades. For instance, the related compound 3-oxo-3-phenylpropanenitrile readily undergoes Michael addition to conjugated enynones, setting the stage for subsequent cyclizations into novel heterocycles. This reactivity demonstrates the potential of this compound in the one-pot synthesis of diverse and novel heterocyclic frameworks.

Chiral Synthesis and Stereoselective Transformations

The creation of specific stereoisomers is a paramount objective in modern organic synthesis, particularly in the pharmaceutical industry, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. This compound serves as a versatile scaffold for introducing chirality through various stereoselective transformations.

Asymmetric Transformations Utilizing Related Substrates

While direct asymmetric transformations on this compound are a subject of ongoing research, significant progress has been made using structurally related compounds. These transformations often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. wikipedia.orgnih.govresearchgate.net

A notable example is the asymmetric Diels-Alder reaction of chiral (E)-2-cyanocinnamates, which are derivatives of the parent compound. By attaching a chiral auxiliary, such as (S)-ethyl lactate (B86563) or (R)-pantolactone, to the ester group, chemists can induce high diastereofacial selectivity in the [4+2] cycloaddition with dienes like 1,3-butadiene. This methodology is instrumental in creating chiral products that possess quaternary carbon atoms. nih.gov The chiral auxiliary effectively shields one face of the dienophile, forcing the incoming diene to attack from the less sterically hindered face, thus leading to the preferential formation of one diastereomer. harvard.edu The auxiliary can be subsequently cleaved and recovered, rendering the process efficient and economical. nih.gov

Another powerful strategy involves the enantioselective reduction of related α-keto substituted acrylate (B77674) compounds. The use of a Hantzsch ester as a mild reducing agent in combination with a chiral thiourea catalyst in an aqueous medium facilitates the chemo- and enantioselective reduction of the keto group. This reaction proceeds under gentle conditions (37 °C) and avoids the use of toxic transition metals. The products of these reductions are valuable chiral building blocks for the synthesis of various natural products and bioactive molecules.

Furthermore, dynamic kinetic resolution (DKR) has been successfully applied to the asymmetric hydrogenation of α-alkyl-substituted β-keto esters. acs.org This process, often catalyzed by ruthenium complexes bearing chiral ligands, can convert a racemic starting material into a single, optically active anti-α-alkyl-substituted β-hydroxy ester with high diastereomeric and enantiomeric purity. acs.org The reaction capitalizes on the rapid racemization of the α-stereocenter under basic conditions, allowing the chiral catalyst to selectively hydrogenate one enantiomer, thereby funneling the entire racemic mixture into a single desired product. acs.org

Table 1: Examples of Asymmetric Transformations on Related Substrates

| Transformation | Substrate Type | Catalyst/Auxiliary | Key Feature | Product Type |

| Diels-Alder Reaction | Chiral (E)-2-Cyanocinnamates | (S)-Ethyl lactate or (R)-Pantolactone | High diastereofacial selectivity | Chiral Cycloadducts |

| Ketone Reduction | α-Keto Substituted Acrylates | Chiral Thiourea / Hantzsch Ester | High enantioselectivity | Chiral Hydroxy Esters |

| Hydrogenation (DKR) | α-Alkyl-Substituted β-Keto Esters | Chiral Ru(II) Complexes | Dynamic Kinetic Resolution | Optically Active anti-β-Hydroxy Esters |

Enantioselective Approaches for Derivatization (e.g., in peptide synthesis)

The derivatives of this compound are pivotal starting materials for the enantioselective synthesis of α-amino acids, the fundamental constituents of peptides and proteins. nih.gov The development of methods to produce these building blocks with high enantiopurity is a significant focus of chemical research. scispace.comnih.govrsc.org

The chiral cycloadducts obtained from the asymmetric Diels-Alder reactions of (E)-2-cyanocinnamates can be elaborated into optically active α-amino acids. nih.gov Through a series of chemical transformations including a Curtius rearrangement, the cyano and carbamate (B1207046) groups can be hydrolyzed to the corresponding carboxyl and amino groups, yielding enantiomerically pure, conformationally restricted analogues of amino acids like phenylalanine. nih.gov These non-natural amino acids are of great interest for creating peptides with modified structures and enhanced biological stability.

Moreover, catalytic enantioselective hydroamination of related α,β-unsaturated esters provides a direct route to β-amino acid derivatives. nih.govresearchgate.net Copper-catalyzed reactions, for instance, can achieve hydroamination through a ligand-controlled reversal of regioselectivity, delivering the amine group to the β-position with high enantioselectivity. nih.gov These chiral β-amino acids are crucial components of many biologically active natural products and pharmaceutical agents. scispace.com

The N-H insertion reaction of vinyldiazoacetates with carbamates, cooperatively catalyzed by dirhodium(II) carboxylates and chiral spiro phosphoric acids, represents another advanced method for producing α-alkenyl α-amino acid derivatives with excellent enantioselectivity (up to 98% ee). nih.gov These products can be readily converted into valuable chiral α-amino acids, demonstrating the versatility of these synthetic strategies in building blocks for peptide synthesis. nih.gov

Table 2: Enantioselective Synthesis of Amino Acid Derivatives

| Starting Material Class | Synthetic Method | Catalyst/Reagent | Product | Significance |

| Chiral (E)-2-Cyanocinnamates | Elaboration of Diels-Alder Adducts | Curtius Rearrangement | Optically Active α-Amino Acids | Building blocks for modified peptides |

| α,β-Unsaturated Esters | Catalytic Hydroamination | Chiral Copper Catalysts | Enantioenriched β-Amino Acid Derivatives | Important for bioactive molecules |

| Vinyldiazoacetates | N-H Insertion | Rh(II)/Chiral Phosphoric Acid | α-Alkenyl α-Amino Acid Derivatives | Precursors to various chiral α-amino acids |

Spectroscopic and Computational Characterization of Ethyl 2 Cyano 3 Oxo 3 Phenylpropanoate and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic techniques are pivotal in determining the molecular structure, functional groups, and purity of Ethyl 2-cyano-3-oxo-3-phenylpropanoate. Each method provides unique insights into the compound's chemical makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. While specific experimental ¹H and ¹³C NMR data for this compound are not widely available in published literature, the expected resonances can be predicted based on the molecular structure.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the methine proton (-CH-), and the aromatic protons of the phenyl group.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. Characteristic signals would be expected for the carbonyl carbons (C=O), the cyano carbon (C≡N), the carbons of the phenyl ring, the methine carbon, and the carbons of the ethyl group.

A recent study on indolyl derivatives of Ethyl 2-cyano-3-phenylpropanoate confirmed the use of ¹H and ¹³C NMR spectroscopy for their characterization, highlighting the utility of this technique for this class of compounds dntb.gov.uacumhuriyet.edu.tr.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | Data not available | Data not available |

| Ethyl -CH₂- | Data not available | Data not available |

| Phenyl ring | Data not available | Data not available |

| Methine -CH- | Data not available | Data not available |

| Carbonyl C=O (ketone) | - | Data not available |

| Carbonyl C=O (ester) | - | Data not available |

Note: Specific experimental data is not available in the cited sources. The table illustrates the type of data NMR spectroscopy provides.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

The most prominent peaks would include:

A strong absorption band for the carbonyl (C=O) stretching of the ketone group.

A strong absorption band for the carbonyl (C=O) stretching of the ester group.

A medium intensity band for the cyano (C≡N) group stretching.

Bands corresponding to the C-H stretching of the aromatic phenyl ring.

Bands for the C-H stretching of the aliphatic ethyl and methine groups.

While specific spectral data for the target compound is not available, these predicted peaks are fundamental for confirming its chemical structure.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch (Ketone) | ~1680-1700 |

| C=O Stretch (Ester) | ~1735-1750 |

| C≡N Stretch (Cyano) | ~2220-2260 |

| C-H Stretch (Aromatic) | ~3000-3100 |

Note: The values represent typical ranges for these functional groups.

Mass Spectrometry (MS, HRMS, ESI-TOF, FAB) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₁₂H₁₁NO₃), the exact molecular weight is 217.22 g/mol smolecule.com. The EPA/NIH mass spectral database confirms a molecular weight of 217 for the compound registered under CAS number 6362-63-6 archive.org. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

While detailed experimental fragmentation patterns from techniques like ESI-TOF or FAB are not available in the searched literature, a general fragmentation pathway in electron ionization (EI) mass spectrometry would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage adjacent to the carbonyl groups, and fragmentation of the phenyl ring. The study of related substituted 3-phenylpropenoates shows that fragmentation is highly dependent on the substituents and their positions on the phenyl ring nih.gov.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₃ | smolecule.com |

| Molecular Weight | 217.22 g/mol | smolecule.com |

| Monoisotopic Mass | 217.073893 g/mol | smolecule.com |

Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are essential for separating the compound from reaction mixtures and for assessing its purity.

While specific methods for this compound are not detailed in the available literature, these techniques are routinely used for the analysis of related compounds. For instance, commercial suppliers of Ethyl 3-cyano-3-phenylpyruvate often specify purity levels (e.g., 97%) determined by these methods, indicating their standard use in quality control. The development of an LC-MS/MS method for the related compound 3-phenylpyruvic acid further suggests the applicability of these techniques for sensitive detection and quantification.

A typical reverse-phase HPLC method would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, likely with a buffer or acid modifier to ensure good peak shape.

Advanced Crystallographic and Solid-State Studies

Single-Crystal X-ray Diffraction for Elucidation of Molecular and Crystal Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Currently, there are no published single-crystal X-ray diffraction studies for this compound. However, research on nitro-substituted derivatives of the related compound Ethyl (2E)-2-cyano-3-phenylprop-2-enoate demonstrates the power of this technique in understanding molecular conformation and crystal packing, which are influenced by various intermolecular interactions archive.org. A crystallographic study of the title compound would provide invaluable insight into its solid-state structure and packing motifs.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths | Data not available |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 3-cyano-3-phenylpyruvate |

| Ethyl (2E)-2-cyano-3-phenylprop-2-enoate |

| 3-phenylpyruvic acid |

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the forces governing the crystal packing emerges.

For derivatives of this compound, Hirshfeld surface analysis has revealed the predominant role of specific intermolecular contacts in stabilizing the crystal structure. In a study of ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, the analysis of the 2D fingerprint plots derived from the Hirshfeld surface provided a quantitative breakdown of the intermolecular interactions nih.gov. The most significant contributions to the crystal packing were found to be from hydrogen-hydrogen (H···H), hydrogen-nitrogen/nitrogen-hydrogen (H···N/N···H), hydrogen-carbon/carbon-hydrogen (H···C/C···H), and hydrogen-oxygen/oxygen-hydrogen (H···O/O···H) contacts nih.gov.

A similar analysis on ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate also highlighted the prevalence of H···H contacts, which accounted for a significant portion of the total interactions, followed by H···N/N···H, H···O/O···H, and carbon-carbon (C···C) interactions nih.gov. These findings underscore the importance of weak van der Waals forces and hydrogen bonding in the molecular arrangement within the crystals of these compounds.

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for two derivatives of this compound, illustrating the common interaction motifs.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Derivatives of this compound

| Intermolecular Contact | Derivative 1: Pyrazole (B372694) Derivative (%) nih.gov | Derivative 2: Isoxazole Derivative (%) nih.gov |

|---|---|---|

| H···H | 45.9 | 43.9 |

| H···N/N···H | 23.3 | 17.0 |

| H···C/C···H | 16.2 | Not Reported |

| H···O/O···H | 12.3 | 13.9 |

| C···C | Not Reported | 10.1 |

The dnorm maps for these compounds typically show distinct red spots, indicating close contacts and regions of strong intermolecular interactions, such as hydrogen bonds. The prevalence of H···H contacts is characteristic of organic molecules with a high hydrogen content on their surfaces. The H···N, H···O, and H···C contacts are indicative of specific hydrogen bonding and weaker C-H···π interactions that play a crucial role in the formation of the supramolecular architecture.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to investigate the properties of molecules at the atomic and electronic levels. These methods are invaluable for understanding molecular structure, reactivity, and stability, often complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the exchange-correlation energy, DFT can provide accurate predictions of molecular geometries and energies. The B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), has been shown to be effective for optimizing the geometry of organic molecules, including derivatives of this compound nih.govmaterialsciencejournal.orgresearchgate.net.

Geometry optimization calculations aim to find the minimum energy conformation of a molecule. For a derivative of this compound, DFT calculations have been used to determine the optimized molecular structure, which was then compared with the experimentally determined structure from X-ray crystallography nih.gov. Such comparisons are crucial for validating the computational model and can reveal the influence of crystal packing forces on the molecular conformation. The calculated bond lengths and angles from DFT are generally in good agreement with experimental data, providing confidence in the theoretical model nih.gov.

HOMO-LUMO Energy Profiling and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For derivatives of this compound, the HOMO-LUMO energy gap has been elucidated using DFT calculations nih.gov. These calculations help in understanding the charge transfer interactions that can occur within the molecule. Various global reactivity descriptors, which provide insights into the chemical behavior of the molecule, can be calculated from the HOMO and LUMO energies.

The following table presents key quantum chemical descriptors that can be derived from HOMO and LUMO energies.

Table 2: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

These descriptors are instrumental in predicting the reactivity of this compound and its derivatives in various chemical reactions.

Conformational Analysis and Tautomeric Stability Studies through Computational Modeling

Molecules with multiple rotatable bonds can exist in various conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy landscape of the conformational changes. Computational modeling, particularly using DFT, is a powerful tool for performing conformational analysis. By systematically rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on the PES correspond to the stable conformers of the molecule.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. A computational study of the conformational preferences would involve mapping the potential energy surface by varying key dihedral angles to locate the global and local energy minima.

Furthermore, this compound can potentially exist in different tautomeric forms, primarily the keto and enol forms. Keto-enol tautomerism is a common phenomenon in β-dicarbonyl compounds. Computational methods can be employed to calculate the relative energies of the different tautomers to predict their relative stabilities. The energy difference between the tautomers can be influenced by factors such as the solvent environment. By calculating the energies of the keto and enol forms, it is possible to determine the predominant tautomer under specific conditions. These calculations are crucial for understanding the reactivity and spectroscopic properties of the compound, as different tautomers will exhibit distinct chemical behaviors.

Future Research Directions and Emerging Perspectives

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of new and efficient catalytic systems is paramount for improving the synthesis and application of ethyl 2-cyano-3-oxo-3-phenylpropanoate and its derivatives. A significant area of advancement is the use of nanocatalysts, which offer high surface area and enhanced catalytic activity.

Recent research has demonstrated the effectiveness of copper oxide (CuO) nanoparticles as a heterogeneous catalyst for the synthesis of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives. sgu.edu.inresearchgate.net This method, which involves a one-pot multicomponent reaction of substituted indoles, ethyl cyanoacetate (B8463686), and aromatic aldehydes, offers several advantages over conventional techniques. sgu.edu.in The use of CuO nanoparticles not only reduces reaction times but also simplifies catalyst recovery, allowing for its reuse without a significant drop in product yield. sgu.edu.inresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste and improving efficiency.

Another avenue of exploration is the use of dual-catalysis systems. For instance, a combination of copper and palladium catalysts has been effectively used in cross-coupling reactions to form various carbon-carbon and carbon-heteroatom bonds. researchgate.net While not directly applied to this compound in the reviewed literature, this methodology holds promise for developing novel transformations involving this compound. The ability to precisely control the reactivity of different functional groups through the synergistic action of two distinct catalysts could unlock new synthetic pathways with high selectivity.

Furthermore, organocatalysis presents a metal-free alternative for enantioselective transformations. For example, a cupreine (B190981) derivative has been successfully used to catalyze the dearomative formal [3 + 2] cycloaddition of 2-nitrobenzofurans and isocyanoacetate esters, yielding chiral tricyclic compounds with high diastereoselectivity and enantioselectivity. nih.gov The development of similar organocatalytic systems for reactions involving this compound could provide access to a wide range of chiral molecules with potential biological activity.

| Catalyst System | Reaction Type | Advantages |

| CuO Nanoparticles | Knoevenagel Condensation | Shorter reaction times, easy catalyst recovery and reuse, green methodology. sgu.edu.in |

| Dual Catalysis (e.g., Cu/Pd) | Cross-Coupling Reactions | High catalytic performance, construction of various C-C and C-X bonds. researchgate.net |

| Organocatalysts (e.g., Cupreine derivative) | Dearomative [3 + 2] Cycloaddition | Metal-free, high diastereo- and enantioselectivity. nih.gov |

Discovery of New Reactivity Modes and Synthetic Applications in Complex Chemical Space

The unique combination of a nitrile, a ketone, and an ester group makes this compound a versatile precursor for the synthesis of diverse heterocyclic compounds. solubilityofthings.com Researchers are continuously exploring new ways to harness the reactivity of this scaffold to access novel and complex chemical structures.

One area of interest is its use in multicomponent reactions to build intricate molecular architectures in a single step. The Knoevenagel condensation, a classic reaction involving this compound, has been adapted to synthesize a variety of derivatives, including those with potential antimicrobial and antioxidant properties. sgu.edu.inijcmas.com For instance, the condensation with substituted benzaldehydes and other active methylene (B1212753) compounds has led to the creation of novel thiophene (B33073) and pyrimidine (B1678525) derivatives. ijcmas.comresearchgate.net

Furthermore, the cyano group in this compound and its derivatives can participate in cycloaddition reactions. For example, the reaction of related 2-cyanoacrylates with amidrazones has been shown to produce mercapto pyrazole (B372694) derivatives. researchgate.net Exploring similar cycloaddition pathways with this compound could lead to the discovery of new classes of heterocyclic compounds.

The development of spirocyclic compounds, which are often found in natural products and pharmaceutically active molecules, is another promising direction. The reaction of isatins with chalcones and amino acids via 1,3-dipolar cycloaddition has been used to prepare functionalized spiro[indoline-3,2′-pyrrolidin]-2-ones. researchgate.net The structural features of this compound make it a potential candidate for developing novel spirocyclic systems through similar cycloaddition strategies.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. The integration of synthetic routes involving this compound into flow chemistry platforms is an emerging area with significant potential.

Flow chemistry enables the in-situ generation and immediate use of reactive intermediates, which can be beneficial for reactions involving sensitive or unstable compounds. For example, a telescoped continuous flow process has been developed for the synthesis of 1,2,4-triazoles, where ethyl isocyanoacetate is generated in situ and used in a subsequent cycloaddition reaction. researchgate.net A similar approach could be envisioned for reactions with this compound, potentially leading to more efficient and safer synthetic protocols. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes.

Automated synthesis platforms, often coupled with flow chemistry, can further accelerate the discovery and optimization of new reactions and molecules. These systems can perform a large number of experiments in a short period, allowing for rapid screening of reaction conditions, catalysts, and substrates. By incorporating the synthesis and derivatization of this compound into such platforms, researchers can efficiently explore a vast chemical space and identify novel compounds with desired properties.

Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For reactions involving this compound, there is a strong focus on developing more sustainable and environmentally friendly approaches.

The use of water as a solvent is a key aspect of green chemistry. The development of catalytic systems that are effective in aqueous media is a significant step towards more sustainable processes. For example, the reduction of α-keto substituted acrylate (B77674) compounds has been successfully achieved in water using Hantzsch ester and a thiourea (B124793) catalyst. researchgate.net Applying similar water-based methodologies to the synthesis and transformation of this compound would significantly reduce the reliance on volatile and often toxic organic solvents.

Solvent-free reaction conditions represent another important green chemistry strategy. An N,N-diisopropylethylamine promoted solvent-free Ramachary reductive coupling/alkylation (RRC/A) reaction has been developed for the synthesis of 2,2-disubstituted ethyl cyanoacetates. researchgate.net Exploring the applicability of such solvent-free methods to reactions involving this compound could lead to more atom-economical and environmentally benign synthetic routes.

| Green Chemistry Approach | Application Example | Environmental Benefit |

| Use of Water as a Solvent | Thiourea catalyzed reduction of α-keto acrylates. researchgate.net | Reduces use of volatile organic compounds (VOCs). |

| Solvent-Free Reactions | RRC/A for synthesis of 2,2-disubstituted ethyl cyanoacetates. researchgate.net | Eliminates solvent waste, improves atom economy. |

| Recyclable Catalysts | CuO nanoparticles for Knoevenagel condensation. sgu.edu.inresearchgate.net | Minimizes catalyst waste and cost. |

Q & A

Q. What are the common synthetic routes for Ethyl 2-cyano-3-oxo-3-phenylpropanoate?

The compound is typically synthesized via two key steps:

Oxidation : Ethyl 2-hydroxy-3-phenylpropanoate is oxidized using agents like potassium permanganate (KMnO₄) to form ethyl 3-oxo-3-phenylpropanoate .

Cyano Group Introduction : Condensation of the oxidized product with ethyl cyanoacetate in acetic acid, catalyzed by ammonium acetate, yields the target compound. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like 2-hydroxy or 2-amino derivatives .

Q. What spectroscopic methods confirm the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify the ester (-COOEt), cyano (-CN), and ketone (-C=O) groups.

- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate the molecular weight (e.g., m/z 229 for the parent ion) .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Immediate first aid for exposure includes rinsing skin/eyes with water and seeking medical attention. No acute toxicity is reported, but long-term hazards require further study .

Advanced Research Questions

Q. How do reaction conditions influence selectivity in synthesizing derivatives?

Variations in catalysts, solvents, and temperature can lead to divergent products. For example:

Q. How can X-ray crystallography resolve the molecular geometry of this compound?

Q. What computational methods predict the reactivity of the cyano and oxo groups?

Q. How to address contradictions in reported reaction yields or by-products?

Q. What are the potential biological applications of this compound?

While direct studies are limited, structurally similar esters are used as:

- Enzyme Inhibitors : The cyano group may interact with catalytic sites in hydrolases or oxidoreductases.

- Metabolic Probes : Radiolabeled derivatives could track metabolic pathways in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.